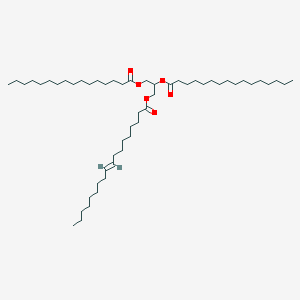

1,2-Palmitate-3-elaidate

描述

属性

CAS 编号 |

37179-82-1 |

|---|---|

分子式 |

C53H100O6 |

分子量 |

833.4 g/mol |

IUPAC 名称 |

2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+ |

InChI 键 |

YHMDGPZOSGBQRH-OCEACIFDSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

熔点 |

34.5 °C |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Palmitate-3-elaidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,2-Palmitate-3-elaidate, a specific triacylglycerol. Due to the limited availability of detailed experimental data for this particular molecule, this document also presents generalized experimental protocols and workflows applicable to the characterization of triacylglycerols, offering a foundational understanding for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, a triacylglycerol with two palmitic acid chains at the sn-1 and sn-2 positions and an elaidic acid chain at the sn-3 position.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₁₀₀O₆ | [1] |

| Molecular Weight | 833.36 g/mol | [1] |

| Exact Mass | 832.752 g/mol | |

| Melting Point | 34.5 °C | [2] |

| Boiling Point | 782.6 ± 30.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.469 | [2] |

| LogP | 22.62 | [2] |

| Topological Polar Surface Area (tPSA) | 78.9 Ų | [2][3] |

| CAS Number | 93452-43-8 | [1] |

Experimental Protocols for Triacylglycerol Characterization

The determination of the physicochemical properties of triacylglycerols like this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for examining the thermal properties of fats and oils, including their melting profiles.[4][5]

Objective: To determine the melting point and characterize the polymorphic behavior of the triacylglycerol.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A nitrogen atmosphere is typically maintained to prevent oxidation.[4]

-

Thermal Program: A common thermal program involves the following steps:

-

An initial isothermal period to ensure thermal equilibrium.

-

A controlled heating ramp (e.g., 2 °C/min) to a temperature sufficiently above the expected melting point (e.g., 70 °C).[4]

-

A controlled cooling ramp (e.g., 2 °C/min) back to the starting temperature.[4]

-

A second heating ramp under the same conditions as the first. This helps to analyze the behavior of the sample after a controlled thermal history.

-

-

Data Analysis: The heat flow into the sample is recorded as a function of temperature. The melting point is determined from the peak of the endothermic transition on the heating curve. The shape and number of peaks can also provide information about the presence of different polymorphic forms.[4]

Chromatographic Analysis: Purity and Composition

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for determining the purity of the triacylglycerol and the composition of its fatty acid constituents.

Objective: To assess the purity of the this compound sample and confirm its fatty acid profile.

Methodology (GC for Fatty Acid Composition):

-

Transesterification: The triacylglycerol is first converted to its fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent like sodium methoxide in methanol.

-

Extraction: The resulting FAMEs are extracted into an organic solvent (e.g., hexane).

-

GC Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column with a polar stationary phase is used to separate the FAMEs based on their chain length and degree of unsaturation.

-

Temperature Program: A programmed temperature ramp is used to ensure the elution of all FAMEs.

-

Identification and Quantification: The individual FAMEs are identified by comparing their retention times with those of known standards. The area under each peak is proportional to the amount of that fatty acid, allowing for the determination of the relative fatty acid composition.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can provide information on the regiospecific distribution of fatty acids on the glycerol backbone.[4][6]

Objective: To confirm the structure of this compound, including the positions of the palmitate and elaidate chains.

Methodology (¹³C NMR):

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts of the carbonyl carbons and the glycerol backbone carbons are particularly informative. The specific positions of the different fatty acyl chains can be determined by analyzing these chemical shifts, often with the aid of 2D NMR techniques like HSQC and HMBC.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a triacylglycerol such as this compound.

Caption: General workflow for the physicochemical characterization of a triacylglycerol.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental approaches for their determination. For researchers in drug development, this information is crucial for formulation, stability testing, and understanding the behavior of this lipid in biological systems. Further experimental validation is recommended to confirm the reported properties and to explore other relevant characteristics.

References

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-Palmitate-3-elaidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the structured triglyceride, 1,2-Palmitate-3-elaidate. The methodologies detailed herein are compiled from established chemical and enzymatic approaches for synthesizing mixed-acid triglycerides, with a special focus on techniques applicable to the unique stereochemistry of the target molecule. This document is intended to serve as a valuable resource for researchers and professionals engaged in lipid chemistry, drug delivery, and formulation science.

Introduction

This compound is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions, and an elaidic acid molecule at the sn-3 position. Palmitic acid is a common saturated fatty acid, while elaidic acid is the trans-isomer of oleic acid. The precise positioning of these fatty acids confers specific physicochemical properties to the triglyceride, making it a molecule of interest in various research and development applications.

The synthesis of such structured lipids requires regioselective control to ensure the correct placement of the fatty acyl chains. This can be achieved through both chemical and enzymatic strategies. Subsequent purification is critical to isolate the target compound from a mixture of potential byproducts, including regioisomers and unreacted starting materials.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Both methods begin with a common precursor, 1,2-dipalmitoyl-sn-glycerol.

Chemical Synthesis

Chemical synthesis offers a direct and often high-yielding route to the target triglyceride. The general strategy involves the acylation of the free hydroxyl group at the sn-3 position of 1,2-dipalmitoyl-sn-glycerol with an activated form of elaidic acid, such as elaidoyl chloride.

Experimental Protocol: Chemical Acylation of 1,2-dipalmitoyl-sn-glycerol

-

Materials:

-

1,2-dipalmitoyl-sn-glycerol

-

Elaidoyl chloride

-

Anhydrous pyridine

-

Anhydrous chloroform or dichloromethane

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 1,2-dipalmitoyl-sn-glycerol (1 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add elaidoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:diethyl ether (e.g., 80:20 v/v) solvent system.

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid (1M), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Enzymatic Synthesis

Enzymatic synthesis provides a milder and often more regioselective alternative to chemical methods, minimizing the risk of acyl migration. This approach typically employs a lipase to catalyze the esterification of 1,2-dipalmitoyl-sn-glycerol with elaidic acid. The choice of lipase is crucial for achieving high yields and specificity.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Materials:

-

1,2-dipalmitoyl-sn-glycerol

-

Elaidic acid

-

Immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves (3Å or 4Å)

-

-

Procedure:

-

In a screw-capped flask, combine 1,2-dipalmitoyl-sn-glycerol (1 equivalent) and elaidic acid (1.5-3 equivalents) in an anhydrous organic solvent.

-

Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

Add activated molecular sieves to the reaction mixture to remove the water produced during esterification.

-

Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60°C) for 24-72 hours.

-

Monitor the reaction progress by analyzing aliquots using TLC or gas chromatography (GC).

-

Upon reaching the desired conversion, stop the reaction by filtering off the immobilized lipase.

-

Wash the lipase with fresh solvent to recover any adsorbed product.

-

Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude product.

-

Table 1: Comparison of Synthesis Methods for Analogous Structured Triglycerides

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Starting Materials | 1,2-diacyl-sn-glycerol, acyl chloride | 1,2-diacyl-sn-glycerol, free fatty acid |

| Catalyst | Pyridine or other base | Immobilized lipase |

| Reaction Temperature | 0°C to room temperature | 40 - 60°C |

| Reaction Time | 12 - 24 hours | 24 - 72 hours |

| Typical Yields | 70 - 90% | 50 - 80% |

| Key Advantages | High yield, faster reaction | High regioselectivity, mild conditions |

| Key Disadvantages | Harsh reagents, potential for byproducts | Slower reaction, enzyme cost |

Purification of this compound

Purification is a critical step to isolate the target triglyceride from unreacted starting materials, byproducts such as di- and monoglycerides, and any potential regioisomers. A multi-step purification strategy is often necessary to achieve high purity.

Column Chromatography

Initial purification of the crude product is typically performed using silica gel column chromatography. This step effectively removes the majority of polar impurities, such as free fatty acids and mono- and diglycerides.

Experimental Protocol: Silica Gel Column Chromatography

-

Materials:

-

Silica gel (60-120 or 230-400 mesh)

-

Hexane

-

Diethyl ether or ethyl acetate

-

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or chloroform) and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of diethyl ether or ethyl acetate.

-

Collect fractions and analyze them by TLC to identify those containing the desired triglyceride.

-

Pool the pure fractions and evaporate the solvent to obtain the partially purified product.

-

Silver Ion Chromatography (Ag-HPLC)

To separate the target this compound from any potential cis-isomer (1,2-Palmitate-3-oleate) that may be present as a contaminant in the elaidic acid starting material, silver ion chromatography is the method of choice. This technique separates lipids based on the number and configuration of their double bonds. The trans double bond in elaidic acid interacts less strongly with the silver ions compared to the cis double bond in oleic acid, allowing for their separation.

Experimental Protocol: Silver Ion High-Performance Liquid Chromatography

-

Instrumentation and Materials:

-

HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength).

-

Silver ion HPLC column (e.g., ChromSpher 5 Lipids).

-

HPLC-grade solvents: hexane, isopropanol, acetonitrile, dichloromethane, acetone.

-

-

Procedure:

-

Prepare a mobile phase suitable for the separation of cis and trans isomers. A common mobile phase is a mixture of hexane and a more polar solvent like acetonitrile or isopropanol.

-

Dissolve the partially purified triglyceride in the mobile phase.

-

Inject the sample onto the silver ion column.

-

Elute the sample isocratically or with a shallow gradient, monitoring the effluent with the detector. The trans-containing triglyceride (this compound) will typically elute before the cis-containing isomer.

-

Collect the fraction corresponding to the desired product.

-

Evaporate the solvent to obtain the highly purified this compound.

-

Crystallization

Final purification and removal of minor impurities can be achieved through crystallization from a suitable solvent. The choice of solvent and crystallization temperature is critical for obtaining high-purity crystals.

Experimental Protocol: Crystallization

-

Materials:

-

Acetone, ethanol, or a mixture of hexane and diethyl ether.

-

-

Procedure:

-

Dissolve the purified triglyceride in a minimal amount of the chosen solvent at a slightly elevated temperature.

-

Slowly cool the solution to induce crystallization. For triglycerides containing trans fatty acids, which tend to have higher melting points, controlled cooling is important.

-

Allow the crystals to form, and then hold the mixture at a low temperature (e.g., 4°C or -20°C) to maximize the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Table 2: Purity and Yield Data for Analogous Triglyceride Purification

| Purification Step | Typical Purity Achieved | Typical Recovery Yield |

| Silica Gel Chromatography | >95% (removal of polar impurities) | 80 - 95% |

| Silver Ion HPLC | >99% (isomeric purity) | 70 - 90% |

| Crystallization | >99.5% | 85 - 95% |

Visualizations

Synthesis and Purification Workflows

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

Caption: Chemical synthesis workflow for this compound.

Caption: Enzymatic synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be successfully achieved through a combination of well-established chemical or enzymatic methods followed by a rigorous multi-step purification process. The choice between chemical and enzymatic synthesis will depend on the desired scale, cost considerations, and the stringency of regioselectivity required. Effective purification, particularly the use of silver ion chromatography, is paramount to obtaining a final product of high isomeric purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce and purify this compound for their specific applications.

An In-depth Technical Guide on 1,2-Dipalmitoyl-3-elaidoyl-glycerol: Natural Sources, Abundance, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triacylglycerol (TAG) 1,2-dipalmitoyl-3-elaidoyl-glycerol, a molecule of interest due to its composition of both saturated (palmitic acid) and trans-unsaturated (elaidic acid) fatty acids. This document explores its natural sources, available data on its abundance, and relevant biological pathways. Detailed experimental protocols for its analysis and potential synthesis are presented, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding for researchers in lipidomics and drug development.

Introduction

Triacylglycerols are the primary components of dietary fats and oils and serve as the main form of energy storage in eukaryotes. Their molecular structure, consisting of a glycerol backbone esterified to three fatty acids, dictates their physical and metabolic properties. The specific combination of fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol molecule gives rise to a vast number of distinct TAG species.

1,2-Dipalmitoyl-3-elaidoyl-glycerol is a mixed-acid triacylglycerol containing two molecules of the saturated fatty acid, palmitic acid (16:0), and one molecule of the trans-unsaturated fatty acid, elaidic acid (18:1t). The presence of elaidic acid, the most common trans fatty acid found in industrially produced partially hydrogenated vegetable oils, makes this TAG a subject of interest in nutritional science and metabolic research. Understanding its natural occurrence, abundance, and biological interactions is crucial for assessing its physiological impact.

Natural Sources and Abundance

Direct quantitative data on the natural abundance of 1,2-dipalmitoyl-3-elaidoyl-glycerol is scarce in publicly available literature. However, its presence can be inferred from the composition of fats and oils that contain both palmitic and elaidic acids.

Partially Hydrogenated Vegetable Oils: The primary source of elaidic acid in the food supply is industrially produced partially hydrogenated vegetable oils (PHVOs). The process of partial hydrogenation is designed to increase the melting point and oxidative stability of vegetable oils by converting polyunsaturated fatty acids into monounsaturated and saturated fatty acids. This process also leads to the isomerization of some of the remaining cis double bonds into the trans configuration, with elaidic acid being a major product. Therefore, PHVOs derived from oils rich in palmitic acid, such as palm oil, are the most likely sources of 1,2-dipalmitoyl-3-elaidoyl-glycerol.

Rapeseed and Palm Oils: 1,2-Dipalmitoyl-3-elaidoyl-rac-glycerol has been used as a standard for the identification of triacylglycerols in rapeseed and palm oils, suggesting its potential presence in these sources, particularly after processing.[1]

The table below summarizes the potential sources of 1,2-dipalmitoyl-3-elaidoyl-glycerol. It is important to note that the concentration of this specific TAG is likely to be low and highly variable, depending on the feedstock oil and the extent of hydrogenation.

| Source | Fatty Acid Composition Context | Abundance of 1,2-Dipalmitoyl-3-elaidoyl-glycerol | Citation |

| Partially Hydrogenated Vegetable Oils (especially from palm oil) | High in both palmitic acid and elaidic acid (formed during hydrogenation). | Likely present, but quantitative data is not readily available. The concentration would depend on the specific oil blend and processing conditions. | [2] |

| Rapeseed Oil (processed) | Contains palmitic acid. Trans fats, including elaidic acid, can be formed during refining and hydrogenation processes. | Potentially present in trace amounts, especially in hydrogenated rapeseed oil. Used as an analytical standard for this matrix. | [1] |

| Palm Oil (processed) | Naturally rich in palmitic acid. Trans fats can be formed during high-temperature refining processes or hydrogenation. | Potentially present in trace amounts, particularly in hydrogenated palm oil products. Used as an analytical standard for this matrix. | [1][3] |

Experimental Protocols

The analysis and synthesis of specific triacylglycerols like 1,2-dipalmitoyl-3-elaidoyl-glycerol require precise and robust methodologies.

Analysis of 1,2-Dipalmitoyl-3-elaidoyl-glycerol in Fats and Oils

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of individual TAG species.

Objective: To identify and potentially quantify 1,2-dipalmitoyl-3-elaidoyl-glycerol in a fat or oil sample.

Methodology: Reversed-Phase HPLC-MS

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the oil or fat sample into a glass vial.

-

Dissolve the sample in 10 mL of a suitable solvent mixture, such as isopropanol or a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex the sample for 1 minute to ensure complete dissolution.

-

For samples with particulate matter, centrifuge at 10,000 x g for 5 minutes.

-

Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.

-

-

HPLC Conditions (Illustrative):

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 10 mM ammonium formate.

-

Gradient: A suitable gradient program to elute a wide range of TAGs, for example:

-

0-5 min: 30% B

-

5-25 min: Linear gradient to 100% B

-

25-30 min: Hold at 100% B

-

30.1-35 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Illustrative):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Full scan mode to identify the molecular ions of TAGs. The expected [M+NH₄]⁺ adduct for 1,2-dipalmitoyl-3-elaidoyl-glycerol (C₅₃H₁₀₀O₆) is m/z 850.8.

-

Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the precursor ion. The neutral loss of the fatty acid moieties can confirm the composition. For 1,2-dipalmitoyl-3-elaidoyl-glycerol, fragmentation would show losses corresponding to palmitic acid and elaidic acid.

-

Workflow Diagram:

Chemoenzymatic Synthesis of 1,2-Dipalmitoyl-3-elaidoyl-glycerol

The specific synthesis of 1,2-dipalmitoyl-3-elaidoyl-glycerol is not widely reported, but a chemoenzymatic approach can be proposed based on established methods for synthesizing structured triacylglycerols.[4][5][6][7][8][9][10] This method combines the regioselectivity of lipases with chemical synthesis steps.

Objective: To synthesize 1,2-dipalmitoyl-3-elaidoyl-glycerol with a defined structure.

Proposed Multi-step Synthesis:

-

Protection of Glycerol: Start with a protected glycerol derivative, such as 1,2-isopropylidene-sn-glycerol, to ensure acylation occurs at the desired position.

-

Acylation at sn-3: React the protected glycerol with elaidic acid or its activated form (e.g., elaidoyl chloride) to form 1,2-isopropylidene-3-elaidoyl-sn-glycerol.

-

Deprotection: Remove the isopropylidene protecting group to yield 3-elaidoyl-sn-glycerol.

-

Enzymatic Acylation at sn-1 and sn-2: Use a non-specific lipase or a chemical acylation method to esterify the free hydroxyl groups at the sn-1 and sn-2 positions with palmitic acid.

-

Purification: Purify the final product using column chromatography or preparative HPLC.

Logical Relationship Diagram:

Metabolism and Signaling Pathways

While specific studies on the metabolism and signaling of 1,2-dipalmitoyl-3-elaidoyl-glycerol are lacking, the general pathways for triacylglycerol metabolism and the known effects of its constituent fatty acids provide a basis for understanding its potential biological roles.

Triacylglycerol Metabolism

The metabolism of dietary triacylglycerols is a well-characterized process.

-

Digestion and Absorption: In the small intestine, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol. This would release palmitic acid and elaidic acid, leaving 2-palmitoyl-glycerol. These products are then absorbed by enterocytes.

-

Re-esterification and Chylomicron Formation: Inside the enterocytes, the absorbed fatty acids and monoacylglycerol are re-esterified to form triacylglycerols, which are then packaged into chylomicrons.

-

Transport and Lipolysis: Chylomicrons are released into the lymphatic system and then enter the bloodstream. Lipoprotein lipase, located on the surface of endothelial cells, hydrolyzes the triacylglycerols in the chylomicrons, releasing fatty acids and glycerol, which can be taken up by peripheral tissues for energy or storage.

Metabolic Pathway Diagram:

Potential Signaling Roles

The direct signaling roles of intact triacylglycerols are not well established. However, the metabolic intermediates and the constituent fatty acids can act as signaling molecules.

-

Diacylglycerol (DAG): The hydrolysis of triacylglycerols can produce diacylglycerols, which are potent second messengers that can activate protein kinase C (PKC).[11][12] The specific DAG species formed from 1,2-dipalmitoyl-3-elaidoyl-glycerol would be 1,2-dipalmitoyl-glycerol and potentially 1-palmitoyl-3-elaidoyl-glycerol. Different DAG species can have varying abilities to activate PKC isoforms.

-

Elaidic Acid: Free elaidic acid has been shown to have distinct signaling properties. It can activate protein kinase C, often synergistically with diacylglycerol.[11] Furthermore, elaidic acid can interact with G-protein coupled receptors such as GPR40 and GPR120, leading to downstream signaling events, including the transactivation of the epidermal growth factor receptor (EGFR).[13] These pathways have been implicated in various cellular processes, including inflammation and cell proliferation.[13][14]

Hypothetical Signaling Pathway:

References

- 1. caymanchem.com [caymanchem.com]

- 2. Triacylglycerol structure and composition of hydrogenated soybean oil margarine and shortening basestocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneonline.com [geneonline.com]

- 6. scienmag.com [scienmag.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemoenzymatic Synthesis of ABC-Type Enantiostructured Triacylglycerols by the Use of the p-Methoxybenzyl Protective Group | MDPI [mdpi.com]

- 9. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of protein kinase C by cis- and trans-fatty acids and its potentiation by diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of protein kinase C activity by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pro-metastatic intracellular signaling of the elaidic trans fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Characterization of 1,2-Dipalmitoyl-3-elaidoyl-glycerol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural characterization of the specific triacylglycerol (TAG), 1,2-dipalmitoyl-3-elaidoyl-glycerol (PPE). The accurate identification of TAG regioisomers is critical in fields ranging from food science to metabolic research, as the position of fatty acids on the glycerol backbone significantly influences their physical properties and biological activity. This document details the application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering in-depth experimental protocols and data interpretation guidelines.

Overall Analytical Workflow

The structural elucidation of 1,2-dipalmitoyl-3-elaidoyl-glycerol is a multi-step process that leverages the complementary strengths of mass spectrometry for molecular weight and fatty acid composition, and NMR spectroscopy for definitive positional information. The following workflow provides a high-level overview of the integrated analytical approach.

Mass Spectrometry Analysis

Mass spectrometry is a primary tool for determining the molecular weight and fatty acid constituents of TAGs. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used techniques.[1] Tandem mass spectrometry (MS/MS) is essential for structural elucidation, as it provides information about the specific fatty acids and their positions through controlled fragmentation.[2][3] The analysis of lithiated adducts ([M+Li]⁺) is particularly effective for determining the position of fatty acids, as fragmentation patterns show a preferential loss of substituents from the sn-1 and sn-3 positions.[4][5]

Experimental Protocol: ESI-MS/MS

-

Sample Preparation : Prepare a stock solution of the TAG sample at 1 mg/mL in a chloroform/methanol (2:1, v/v) mixture. For analysis, dilute the stock solution to approximately 10-50 µg/mL in methanol containing 1 mM lithium acetate to promote the formation of [M+Li]⁺ adducts.

-

Instrumentation : Utilize a triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

-

Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS1 Scan : Acquire a full scan mass spectrum in positive ion mode to identify the [M+Li]⁺ precursor ion.

-

Ion Source Voltage: +4.5 kV

-

Capillary Temperature: 275-300°C

-

Scan Range: m/z 300-1000

-

-

MS/MS Scan : Select the monoisotopic [M+Li]⁺ ion for collision-induced dissociation (CID).

-

Collision Gas: Argon at 1.0-1.5 mTorr.

-

Collision Energy: Optimize between 25-40 eV to achieve a good balance of precursor ion depletion and fragment ion generation.

-

-

Data Analysis : Analyze the product ion spectrum to identify the neutral losses corresponding to the fatty acid chains. The relative abundance of the resulting diacylglycerol-like fragment ions is used to infer the regiospecificity.[4]

Data Presentation: Expected Fragmentation

For 1,2-dipalmitoyl-3-elaidoyl-glycerol (C₅₃H₁₀₀O₆, Molecular Weight: 833.39 g/mol ), the following ions are expected.

| Ion Type | Chemical Formula | Calculated m/z | Description |

| Precursor Ion | [C₅₃H₁₀₀O₆ + Li]⁺ | 840.4 | Lithiated parent molecule. |

| Fragment Ion 1 | [M+Li - C₁₈H₃₄O₂]⁺ | 557.5 | Loss of elaidic acid from the sn-3 position. This is a favored pathway. |

| Fragment Ion 2 | [M+Li - C₁₆H₃₂O₂]⁺ | 583.5 | Loss of palmitic acid from the sn-1 position. This is a favored pathway. |

| Fragment Ion 3 | [M+Li - C₁₆H₃₂O₂]⁺ | 583.5 | Loss of palmitic acid from the sn-2 position. This is a less favored pathway. |

Note: The relative intensity of fragment ions resulting from the loss of the sn-1/3 fatty acids is typically higher than that from the loss of the sn-2 fatty acid.[5]

Visualization: MS/MS Fragmentation Pathway

The fragmentation of the lithiated precursor ion provides clear evidence for the positions of the palmitoyl and elaidoyl chains.

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful method for the unambiguous determination of TAG regioisomer structures. Both ¹H and ¹³C NMR provide detailed information. ¹H NMR can quantify fatty acid types, while ¹³C NMR is particularly sensitive to the position of the acyl chains on the glycerol backbone, with distinct chemical shifts observed for the carbonyl and glycerol carbons.[6][7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve 10-20 mg of the TAG sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Number of Scans: 1024-4096 (due to low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with Fourier transformation. Perform phase and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected chemical shifts for 1,2-dipalmitoyl-3-elaidoyl-glycerol in CDCl₃.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Glycerol sn-1,3 (CH₂) | dd | 4.14 - 4.32 |

| Glycerol sn-2 (CH) | m | 5.25 - 5.28 |

| Olefinic (CH=CH, elaidate) | m | 5.33 - 5.37 |

| α-CH₂ (next to C=O) | t | 2.30 - 2.33 |

| Allylic (CH₂-C=C, elaidate) | m | ~2.01 |

| β-CH₂ (from C=O) | m | ~1.61 |

| Bulk Methylene (-(CH₂)n-) | m | 1.25 - 1.35 |

| Terminal Methyl (-CH₃) | t | 0.86 - 0.90 |

Data compiled from literature values for similar TAGs.[6][8]

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O (sn-1,3) | 173.2 - 173.3 | The sn-1 and sn-3 positions are distinct. |

| Carbonyl C=O (sn-2) | 172.8 - 172.9 | The sn-2 carbonyl is shifted upfield.[7] |

| Olefinic CH=CH (elaidate) | 129.7 - 130.5 | Trans configuration. |

| Glycerol CH₂ (sn-1,3) | 62.1 - 62.5 | |

| Glycerol CH (sn-2) | 68.8 - 69.1 | |

| α-CH₂ (next to C=O) | ~34.1 | |

| Bulk Methylene & Allylic | 22.7 - 32.0 | |

| Terminal Methyl (-CH₃) | ~14.1 |

Data compiled from literature values for similar TAGs.[7][9]

Visualization: Key NMR Structural Correlations

This diagram links key functional groups in the PPE molecule to their characteristic regions in the ¹³C NMR spectrum, highlighting the power of this technique for positional assignment.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. compoundchem.com [compoundchem.com]

Whitepaper: In-Silico Modeling of 1,2-Palmitate-3-elaidate Interactions with Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies employed to investigate the interactions between the triglyceride 1,2-palmitate-3-elaidate and various proteins. Given the roles of its constituent fatty acids—palmitate, a saturated fatty acid, and elaidate, a trans-unsaturated fatty acid—in cellular signaling, metabolic pathways, and inflammatory processes, understanding their combined effects within a single molecule is of significant interest. This document details the protocols for molecular docking and molecular dynamics simulations as primary tools for elucidating binding affinities, interaction dynamics, and potential functional consequences. Furthermore, it presents a framework for data interpretation and visualizes key workflows and a hypothetical signaling pathway. The objective is to equip researchers with the foundational knowledge to computationally model and analyze the interactions of this specific triglyceride with protein targets, thereby facilitating further research into its biological functions and potential as a therapeutic target.

Introduction

Triglycerides are the main constituents of dietary fats and are crucial for energy storage and metabolic processes. The specific fatty acid composition of a triglyceride dictates its physicochemical properties and biological activity. This compound is a mixed-acid triglyceride containing two molecules of palmitic acid and one molecule of elaidic acid.

-

Palmitic acid (16:0) is the most common saturated fatty acid in animals and plants. It is known to modulate intracellular signaling pathways, induce endoplasmic reticulum (ER) stress, and trigger inflammatory responses through pathways involving Toll-like receptors (TLRs).[1][2][3]

-

Elaidic acid (18:1t) is the principal trans-unsaturated fatty acid. Diets rich in trans fats are associated with adverse health outcomes.

The presence of both saturated and trans-unsaturated fatty acids in this compound suggests a complex biological role. In-silico modeling offers a powerful and efficient approach to explore its interactions with proteins at an atomic level, providing insights that are often challenging to obtain through experimental methods alone.[4][5]

In-Silico Modeling Workflows

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[6][7] This method is instrumental in identifying potential protein targets and understanding the primary binding modes of this compound.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). If no experimental structure is available, generate a homology model.

-

Remove water molecules, ligands, and other non-essential ions from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atomic charges using software like AutoDock Tools or Maestro (Schrödinger).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or an online tool like PubChem Sketcher.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define the binding site on the protein. This can be based on known active sites, catalytic residues, or predicted binding pockets.

-

Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking results to identify the best binding poses based on the predicted binding energy (or docking score).

-

Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

-

Calculate the Root Mean Square Deviation (RMSD) between the docked poses to assess the convergence of the simulation.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[9] This technique is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.[4][5]

-

System Setup:

-

Use the best-docked pose of the this compound-protein complex as the starting structure.

-

Place the complex in a periodic box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and unfavorable contacts. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) under the NVT (isothermal-isochoric) ensemble, with restraints on the protein and ligand heavy atoms.

-

Perform a subsequent equilibration run under the NPT (isothermal-isobaric) ensemble to adjust the system density, gradually releasing the restraints.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) without any restraints.

-

Save the trajectory (atomic coordinates over time) at regular intervals for subsequent analysis.

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to evaluate the stability and dynamics of the complex.

-

RMSD: Calculate the Root Mean Square Deviation of the protein backbone and ligand to assess structural stability.

-

RMSF: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible regions of the protein.

-

Hydrogen Bonds: Analyze the formation and lifetime of hydrogen bonds between the protein and ligand.

-

Interaction Energy: Calculate the van der Waals and electrostatic interaction energies between the protein and ligand over the course of the simulation.

-

Data Presentation

The quantitative data generated from in-silico studies should be presented in a clear and structured manner to facilitate comparison and interpretation. The following tables are illustrative examples of how to present results from molecular docking and MD simulations.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

| Protein Target | Binding Energy (kcal/mol) | RMSD (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |

| TLR4 | -9.8 | 1.2 | Tyr453, Ser478 | Leu450, Ile475, Val501 |

| FABP4 | -8.5 | 1.5 | Arg126, Tyr128 | Phe57, Val60, Ile104 |

| PPARγ | -10.2 | 1.1 | His323, Ser289 | Ile281, Cys285, Phe363 |

Table 2: Illustrative Summary of a 100 ns MD Simulation of the this compound-TLR4 Complex

| Parameter | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD (Å) | 2.1 | 0.3 | The complex is stable throughout the simulation. |

| Ligand RMSD (Å) | 1.5 | 0.4 | The ligand remains stably bound in the pocket. |

| Average H-Bonds | 2.5 | 0.8 | Consistent hydrogen bonding with key residues. |

| vdW Interaction Energy (kcal/mol) | -45.7 | 5.2 | Favorable van der Waals interactions dominate. |

| Electrostatic Energy (kcal/mol) | -15.3 | 3.1 | Significant electrostatic contribution to binding. |

Hypothetical Signaling Pathway Modulation

Based on the known pro-inflammatory effects of palmitate, it is plausible that this compound could modulate inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.

Conclusion and Future Perspectives

This guide has outlined a robust in-silico framework for investigating the interactions of this compound with proteins. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, stability, and potential biological implications of these interactions. The methodologies and data presentation formats described herein provide a standardized approach for such computational studies.

Future work should focus on integrating these in-silico findings with experimental validation. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cell-based assays can be used to confirm the predicted binding affinities and functional effects.[10] A combined computational and experimental approach will be essential for fully elucidating the role of this compound in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity: A System Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Simulation Approach to Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. The simulation approach to lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein–Lipid Docking - Profacgen [profacgen.com]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. ask.bioexcel.eu [ask.bioexcel.eu]

- 9. Molecular dynamics simulations of proteins in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Context of 1,2-Dipalmitoyl-3-elaidoyl-glycerol

This guide provides a comprehensive overview of 1,2-dipalmitoyl-3-elaidoyl-glycerol, a specific triacylglycerol (TAG) containing two palmitic acid moieties and one elaidic acid moiety. While direct research on this specific molecule is limited, this document synthesizes information from related fields to provide a thorough understanding of its likely discovery, historical context, synthesis, analysis, and potential biological significance. The content is intended for researchers, scientists, and drug development professionals.

Introduction to Triacylglycerols and Trans Fatty Acids

Triacylglycerols are the primary components of natural fats and oils, serving as a major energy source for living organisms[1]. They consist of a glycerol backbone esterified with three fatty acids[1]. The specific fatty acids and their positions on the glycerol backbone determine the physical and biological properties of the TAG molecule.

Elaidic acid is the principal trans fatty acid (TFA) found in industrially produced partially hydrogenated vegetable oils[2][3]. Unlike its cis-isomer, oleic acid, the trans configuration results in a straighter molecular shape, similar to saturated fatty acids[2]. This structural difference significantly impacts its metabolic and physiological effects. The consumption of industrial TFAs has been linked to adverse health outcomes, including an increased risk of cardiovascular disease, insulin resistance, and inflammation[2][4][5]. These effects are primarily attributed to their impact on cholesterol levels, where they raise low-density lipoprotein (LDL) or "bad" cholesterol and lower high-density lipoprotein (HDL) or "good" cholesterol[5][6].

Hypothetical Discovery and Historical Context

The discovery of 1,2-dipalmitoyl-3-elaidoyl-glycerol would be intrinsically linked to the advancements in lipid analysis. The identification of specific TAG isomers has historically been a significant analytical challenge[1].

Early Stages: Initial methods for TAG analysis, such as thin-layer chromatography (TLC) and gas chromatography (GC) of fatty acid methyl esters, could identify the overall fatty acid composition of a fat or oil but could not determine the specific positions of the fatty acids on the glycerol backbone.

Advent of Regiospecific Analysis: The development of enzymatic and chemical methods for regiospecific analysis allowed for the determination of the fatty acid at the sn-2 position versus the sn-1 and sn-3 positions[1][7]. Pancreatic lipase, which specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions, was a key enzyme in this endeavor[7].

Modern Analytical Techniques: The advent of high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) and silver ion HPLC (Ag-HPLC), coupled with mass spectrometry (MS), has revolutionized the analysis of TAG isomers[1][7][8][9]. These techniques allow for the separation and identification of individual TAG molecules, including regioisomers (e.g., 1,2-dipalmitoyl-3-elaidoyl-glycerol vs. 1,3-dipalmitoyl-2-elaidoyl-glycerol).

The historical context of research into this molecule would parallel the growing concern over the health effects of trans fatty acids. As analytical methods became more sophisticated, researchers would have been able to identify and quantify specific TFA-containing TAGs in various food products and biological samples, leading to investigations into their unique metabolic fates and biological activities.

Synthesis and Characterization

The synthesis of specific mixed-acid TAGs like 1,2-dipalmitoyl-3-elaidoyl-glycerol is crucial for studying their physical and biological properties. While a specific protocol for this exact molecule is not detailed in the provided search results, a general and adaptable synthetic strategy can be outlined based on the synthesis of similar structured TAGs[10][11][12].

Experimental Protocol: Two-Step Enzymatic Synthesis

This protocol is adapted from methods used for synthesizing other structured triglycerides[12][13].

-

Synthesis of 1,2-Dipalmitoyl-sn-glycerol:

-

Starting Material: Tripalmitin.

-

Enzyme: A sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei).

-

Reaction: Alcoholysis of tripalmitin in an organic solvent (e.g., hexane) with an alcohol (e.g., ethanol). The lipase will selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions, leaving 2-monopalmitin.

-

Purification: The resulting 2-monopalmitin is isolated by crystallization.

-

Acylation: The 2-monopalmitin is then acylated with palmitic acid using the same lipase to yield 1,2-dipalmitoyl-sn-glycerol.

-

-

Esterification with Elaidic Acid:

-

Reactants: 1,2-dipalmitoyl-sn-glycerol and elaidic acid.

-

Enzyme: A sn-1,3-regiospecific lipase.

-

Reaction: Esterification of the free hydroxyl group at the sn-3 position of 1,2-dipalmitoyl-sn-glycerol with elaidic acid. This step can be performed in a solvent-free system or in an organic solvent.

-

Purification: The final product, 1,2-dipalmitoyl-3-elaidoyl-glycerol, is purified using techniques such as crystallization and adsorption chromatography[11].

-

Characterization:

The purity and structure of the synthesized 1,2-dipalmitoyl-3-elaidoyl-glycerol would be confirmed using a combination of analytical techniques:

-

Gas-Liquid Chromatography (GLC): To determine the fatty acid composition after transesterification to fatty acid methyl esters[11].

-

High-Performance Liquid Chromatography (HPLC): To confirm the purity of the TAG[11].

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), to determine the molecular weight and fragmentation pattern, which can help confirm the positions of the fatty acids[8][9].

Analytical Methodologies

The analysis of 1,2-dipalmitoyl-3-elaidoyl-glycerol in complex mixtures like food or biological samples requires advanced analytical techniques capable of separating and identifying TAG isomers.

Table 1: Analytical Techniques for Triacylglycerol Isomer Analysis

| Technique | Principle of Separation/Identification | Advantages | Disadvantages | Citations |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on the equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains. | Good for separating TAGs into groups based on overall polarity. | Limited ability to separate regioisomers. | [1][8] |

| Silver Ion HPLC (Ag-HPLC) | Separation based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains. | Excellent for separating TAGs with different degrees of unsaturation and cis/trans isomers. | Can be complex to optimize. | [7] |

| Mass Spectrometry (MS) | Identification based on the mass-to-charge ratio of the parent molecule and its fragments. | Provides structural information, including the identification of fatty acid constituents and their positions. | Fragmentation patterns can be complex to interpret; may require standards for confident identification of regioisomers. | [8][9] |

| Nuclear Magnetic Resonance (NMR) | Provides quantitative information on the distribution of fatty acids at the sn-2 position. | Non-destructive. | Does not distinguish between different saturated fatty acids. | [7] |

Experimental Protocol: Analysis of 1,2-Dipalmitoyl-3-elaidoyl-glycerol by LC-MS/MS

This protocol is a generalized procedure based on established methods for TAG analysis[8][9].

-

Lipid Extraction: Lipids are extracted from the sample using a solvent system such as chloroform:methanol (2:1, v/v).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for initial separation based on ECN[9].

-

Mobile Phase: A gradient of solvents such as acetonitrile and isopropanol.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used[1][8][9].

-

Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the TAG molecules. The resulting fragment ions, particularly the diacylglycerol-like fragments ([DAG]⁺), provide information about the fatty acids at each position. The relative abundance of these fragments can be used to distinguish between regioisomers[8].

-

Potential Biological Effects and Signaling Pathways

While specific studies on 1,2-dipalmitoyl-3-elaidoyl-glycerol are lacking, its biological effects can be inferred from the known impacts of its constituent fatty acids, particularly elaidic acid.

Impact on Lipid Metabolism and Cardiovascular Health:

The presence of elaidic acid suggests that this TAG would contribute to the adverse cardiovascular effects associated with industrial trans fats. These include:

-

Elevated LDL Cholesterol and Reduced HDL Cholesterol: Trans fatty acids have been shown to increase total and LDL cholesterol while decreasing HDL cholesterol[5].

-

Increased Risk of Cardiovascular Disease: Epidemiological studies have consistently linked the intake of industrial trans fats to an increased risk of coronary artery disease[5].

Table 2: Effects of Industrial Trans Fatty Acids on Health Parameters

| Health Parameter | Effect of Industrial Trans Fatty Acids | Citations |

| Total Cholesterol | Increase | [5] |

| LDL Cholesterol | Increase | [5] |

| HDL Cholesterol | Decrease | [5] |

| Insulin Resistance | Increase | [2][4] |

| Inflammation | Increase | [5] |

| Cardiovascular Disease Risk | Increase | [2][5] |

Signaling Pathways:

Trans fatty acids can influence several cellular signaling pathways, contributing to their pathological effects.

-

Inflammatory Signaling: Trans fatty acids can promote inflammation, although the precise molecular mechanisms are still being elucidated[5].

-

Lipid Metabolism Regulation: The incorporation of elaidic acid into cellular lipids can alter membrane fluidity and the function of membrane-bound proteins, potentially affecting signaling cascades.

Diagram 1: Generalized Triacylglycerol Biosynthesis Pathway

Caption: The Kennedy pathway for triacylglycerol synthesis.

Diagram 2: Experimental Workflow for TAG Analysis

Caption: A typical workflow for the analysis of TAG isomers.

Conclusion and Future Directions

1,2-dipalmitoyl-3-elaidoyl-glycerol represents a specific molecular entity at the intersection of saturated and trans fatty acid metabolism. While direct research on this molecule is scarce, a substantial amount of information can be inferred from the broader literature on triacylglycerol chemistry and the well-documented health effects of trans fatty acids. The synthesis and analysis of this and similar molecules are now feasible with modern techniques, paving the way for future research to elucidate their precise metabolic fate and biological activities.

Future research should focus on:

-

The development of certified reference standards for 1,2-dipalmitoyl-3-elaidoyl-glycerol to enable accurate quantification in food and biological matrices.

-

In vitro and in vivo studies to determine the specific effects of this TAG on lipid metabolism, inflammatory pathways, and cardiovascular health markers.

-

Investigating the prevalence of this and other specific trans fatty acid-containing TAGs in the food supply and their correlation with health outcomes.

By understanding the properties and effects of individual TAG molecules, the scientific community can gain a more nuanced understanding of the complex relationship between dietary fats and human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Overview of trans fatty acids: biochemistry and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of trans fatty acids on human health [fas.vnua.edu.vn]

- 4. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trans fat is double trouble for heart health - Mayo Clinic [mayoclinic.org]

- 7. aocs.org [aocs.org]

- 8. aocs.org [aocs.org]

- 9. utupub.fi [utupub.fi]

- 10. experts.umn.edu [experts.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Health Implications of Dietary 1,2-Palmitate-3-elaidate Intake: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dietary fats are a critical component of human nutrition, and the specific structure of triacylglycerols (TAGs) can significantly influence their metabolic fate and health implications. This technical guide provides an in-depth analysis of the potential health effects of a specific structured triacylglycerol, 1,2-Palmitate-3-elaidate (PE). While direct research on this molecule is limited, this document synthesizes current knowledge on the metabolism of structured TAGs and the individual effects of its constituent fatty acids—palmitic acid (a saturated fatty acid) and elaidic acid (a trans fatty acid)—to project its likely biological impact. This guide covers the anticipated metabolism, effects on lipid profiles, and potential roles in inflammation and insulin resistance. Detailed experimental protocols for the analysis of such structured TAGs are provided, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding for researchers in the field.

Introduction

The stereospecific positioning of fatty acids on the glycerol backbone of triacylglycerols plays a pivotal role in their digestion, absorption, and subsequent metabolic effects[1][2]. While the health consequences of dietary saturated and trans fatty acids are widely studied, the specific implications of consuming a structured lipid like this compound are less understood. This molecule contains two palmitic acid molecules at the sn-1 and sn-2 positions and an elaidic acid molecule at the sn-3 position. This arrangement is not typical of naturally occurring fats and may arise from industrial processes such as interesterification[2][3]. Understanding the health implications of such specific TAG structures is crucial for food science, nutrition, and the development of therapeutic interventions for metabolic diseases.

Metabolism of this compound

The metabolism of this compound is expected to follow the general pathway of dietary triacylglycerol digestion and absorption, with specific outcomes influenced by its unique structure.

Digestion and Absorption

Dietary TAGs are primarily hydrolyzed in the small intestine by pancreatic lipase, which exhibits specificity for the sn-1 and sn-3 positions[4]. In the case of PE, this would lead to the release of palmitic acid from the sn-1 position and elaidic acid from the sn-3 position as free fatty acids, leaving a 2-palmitoyl-glycerol (a monoacylglycerol)[4].

dot

Caption: Digestion of this compound by Pancreatic Lipase.

The resulting free fatty acids and 2-monoacylglycerol are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified back into triacylglycerols before being packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream[1]. The structure of the re-esterified TAGs may not be identical to the dietary PE, as the process involves multiple enzymatic steps[5].

Lipoprotein Transport and Tissue Uptake

Chylomicrons transport the absorbed lipids via the bloodstream to peripheral tissues. Lipoprotein lipase (LPL), located on the surface of capillary endothelial cells, hydrolyzes the TAGs within the chylomicrons, releasing fatty acids for uptake by tissues such as adipose tissue and muscle for storage or energy. The chylomicron remnants are then cleared by the liver[1]. The specific fatty acids released will be a mixture of palmitic and elaidic acid.

Potential Health Implications

The health effects of this compound are likely to be a composite of the effects of its constituent fatty acids, modulated by the stereospecific arrangement.

Effects on Lipid Profile

-

Palmitic Acid: Diets high in palmitic acid are known to increase total cholesterol and low-density lipoprotein (LDL) cholesterol levels, which are established risk factors for cardiovascular disease[2][6].

-

Elaidic Acid: As a trans fatty acid, elaidic acid has more detrimental effects on lipid profiles than saturated fats. It not only raises LDL cholesterol but also lowers high-density lipoprotein (HDL) cholesterol, thereby increasing the total cholesterol to HDL cholesterol ratio, a strong predictor of cardiovascular risk[3][7][8]. Studies in cebus monkeys showed that a diet rich in elaidic acid depressed HDL-C compared to a palmitic acid-rich diet[7].

Table 1: Anticipated Effects of this compound on Plasma Lipids

| Lipid Parameter | Expected Change | Rationale |

| Total Cholesterol | Increase | Contribution from both palmitic and elaidic acid[6][7]. |

| LDL Cholesterol | Increase | Both constituent fatty acids are known to raise LDL levels[2][3]. |

| HDL Cholesterol | Decrease | Primarily due to the elaidic acid component[7][8]. |

| Triglycerides | Variable | Effects may depend on the overall dietary context. |

Inflammation

Both saturated and trans fatty acids are implicated in promoting low-grade chronic inflammation, a key factor in the pathogenesis of many chronic diseases.

-

Palmitic Acid: Palmitic acid can activate inflammatory pathways in various cell types, including macrophages, through Toll-like receptor 4 (TLR4) signaling. This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6[9][10].

-

Elaidic Acid: Trans fatty acids have also been shown to promote inflammation, potentially through similar mechanisms[8].

The presence of both palmitic and elaidic acid in PE suggests a potent pro-inflammatory potential.

dot

Caption: Pro-inflammatory Signaling Pathway Activated by Palmitic and Elaidic Acid.

Insulin Resistance

The accumulation of lipids and their metabolites in non-adipose tissues can lead to insulin resistance.

-

Palmitic Acid: Palmitic acid is well-known to induce insulin resistance in skeletal muscle and liver cells. This is thought to occur through the accumulation of lipid intermediates like diacylglycerols (DAGs) and ceramides, which can interfere with insulin signaling pathways[11][12][13].

-

Elaidic Acid: Trans fatty acids are also associated with an increased risk of type 2 diabetes, suggesting a role in promoting insulin resistance[8].

The combination of two palmitic acid molecules and one elaidic acid molecule in PE suggests a high potential to contribute to the development of insulin resistance.

dot

Caption: Mechanism of Palmitate/Elaidate-Induced Insulin Resistance.

Experimental Protocols

The analysis of specific triacylglycerol isomers like this compound requires advanced analytical techniques to differentiate them from other TAGs with the same fatty acid composition but different positional arrangements.

Lipid Extraction

A standard method for total lipid extraction from biological samples (e.g., plasma, tissues) is the Bligh-Dyer method or a modification thereof.

Protocol:

-

Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Collect the chloroform phase and dry it under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for further analysis.

Analysis of Triacylglycerol Isomers

Several chromatographic techniques can be employed for the separation and quantification of TAG isomers.

4.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Principle: Reversed-phase HPLC can separate TAGs based on their partition number (PN = carbon number - 2 * number of double bonds). However, for isomers, more specialized columns are needed. Silver ion HPLC (Ag-HPLC) can separate TAGs based on the number, configuration (cis/trans), and position of double bonds. Chiral chromatography is capable of separating enantiomers[6][14]. Mass spectrometry provides molecular weight and fragmentation data for identification.

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: A C18 or C30 reversed-phase column for general separation, or a silver-ion or chiral column for specific isomer separation[15].

-

Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and methanol is commonly used for reversed-phase separation.

-

MS Detection: Electrospray ionization (ESI) in positive mode is typically used. Identification is based on the precursor ion mass and fragmentation patterns.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC can separate TAGs based on their volatility, which is related to their carbon number. High-temperature capillary columns are required for the analysis of intact TAGs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A high-temperature, non-polar capillary column.

-

Sample Preparation: Samples are often derivatized (e.g., trimethylsilylation) to increase their volatility.

-

MS Detection: Electron ionization (EI) provides characteristic fragmentation patterns that can aid in identification.

4.2.3. Supercritical Fluid Chromatography (SFC)-MS

-

Principle: SFC uses a supercritical fluid (e.g., carbon dioxide) as the mobile phase, offering advantages in terms of resolution and analysis time for lipid isomers.

-

Instrumentation: An SFC system coupled to a mass spectrometer.

-

Column: Chiral columns can be used effectively with SFC for enantiomeric separation of TAGs[16].

-

Advantages: SFC can provide faster and more efficient separation of complex lipid mixtures compared to HPLC[16].

dot

Caption: Experimental Workflow for the Analysis of this compound.

Conclusion and Future Directions

The structured triacylglycerol this compound, containing two saturated fatty acids and one trans fatty acid, is likely to have significant adverse health implications. Based on the known effects of its constituent fatty acids, its consumption is anticipated to promote a pro-atherogenic lipid profile, induce chronic inflammation, and contribute to the development of insulin resistance.

-

In vivo studies: Animal and human intervention studies to directly assess the impact of dietary PE on lipid profiles, inflammatory markers, and insulin sensitivity.

-

Cellular studies: Mechanistic studies using relevant cell models (e.g., hepatocytes, adipocytes, macrophages) to elucidate the specific signaling pathways affected by PE.

-

Food analysis: Development and application of robust analytical methods to quantify the presence of PE and other specific structured TAGs in processed foods.

A deeper understanding of the health implications of specific structured triacylglycerols like this compound is essential for formulating evidence-based dietary guidelines and for the development of healthier food products.

References

- 1. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans fatty acids – A risk factor for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Stereospecific distribution of palmitic acid in the triacylglycerols of rat adipocytes. Effects of varying the composition of the substrate fatty acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utupub.fi [utupub.fi]

- 7. Replacing dietary palmitic acid with elaidic acid (t-C18:1 delta9) depresses HDL and increases CETP activity in cebus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleate reverses palmitate-induced insulin resistance and inflammation in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anthocyanins ameliorate palmitate-induced inflammation and insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-chain polyunsaturated fatty acids amend palmitate-induced inflammation and insulin resistance in mouse C2C12 myotubes - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of Triglycerides: The Case of 1,2-Palmitate-3-elaidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of triglycerides, with a specific focus on mixed-acid triglycerides such as 1,2-Palmitate-3-elaidate. This document details the characteristic vibrational modes of the constituent fatty acids, outlines experimental protocols for sample analysis, and presents relevant biological pathways involving triglycerides.

Introduction to Infrared Spectroscopy of Triglycerides

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When applied to triglycerides, which are esters composed of a glycerol backbone and three fatty acids, FTIR spectroscopy can provide valuable information about their structure, composition, and functional groups.[1] This technique is particularly useful for identifying the presence of different types of fatty acids, such as saturated (e.g., palmitic acid) and trans-unsaturated (e.g., elaidic acid) fatty acids, within a triglyceride molecule.

The infrared spectrum of a triglyceride is dominated by the vibrational modes of its ester functional groups, the hydrocarbon chains of the fatty acids, and the glycerol backbone.[2][3] By analyzing the characteristic absorption bands, it is possible to quantify the relative amounts of different fatty acid types and to gain insights into the overall structure of the triglyceride.

Spectral Characteristics of this compound

The key vibrational modes for a mixed-acid triglyceride like this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Ester Group | C=O Stretching | ~1745 | A strong, sharp absorption band characteristic of the ester carbonyl group in triglycerides.[3] |

| C-O Stretching | ~1250 - 1150 | Strong absorptions related to the stretching of the C-O bonds in the ester linkage. | |

| Saturated Hydrocarbon Chain (Palmitate) | C-H Asymmetric Stretching (CH₂) | ~2925 | A strong absorption indicating the presence of methylene groups in the fatty acid chain. |

| C-H Symmetric Stretching (CH₂) | ~2855 | A strong absorption, typically appearing as a shoulder on the asymmetric stretching band. | |

| C-H Bending (CH₂) | ~1465 | A medium intensity band. | |

| Trans-Unsaturated Hydrocarbon Chain (Elaidate) | =C-H Stretching | ~3010 | A weak to medium absorption band characteristic of the C-H bond at a trans double bond. |

| C=C Stretching | ~1650 | A weak absorption band for the carbon-carbon double bond. | |

| =C-H Out-of-Plane Bending | ~966 | A distinct and characteristic absorption for isolated trans double bonds, crucial for identifying and quantifying trans fats.[2] | |

| Glycerol Backbone | C-H Stretching and Bending | Overlapped with fatty acid signals | The signals from the glycerol backbone are generally weaker and often obscured by the more intense absorptions from the long fatty acid chains.[4][5][6][7][8] |

Quantitative Analysis of Mixed-Acid Triglycerides